SAM-315 Demonstrates Sub-Nanomolar Binding Affinity at the Human 5-HT6 Receptor, Positioning It Among the Most Potent Antagonists in the Class
In radioligand binding assays using human recombinant 5-HT6 receptors, SAM-315 (WAY-255315) exhibits a Ki of 1.1 nM, which places it among the highest-affinity 5-HT6 antagonists reported [1]. For comparison, the clinically evaluated 5-HT6 antagonists idalopirdine (Ki = 0.83 nM) and intepirdine (pKi = 9.63, equivalent to Ki ≈ 0.23 nM) show slightly higher affinity, while masupirdine (SUVN-502) exhibits lower affinity (Ki = 2.04 nM) [2]. SAM-315's functional antagonism (IC50 = 4.6 nM) confirms its ability to block 5-HT6 receptor-mediated signaling [1].
| Evidence Dimension | 5-HT6 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1.1 nM |
| Comparator Or Baseline | Idalopirdine: 0.83 nM; Intepirdine: ≈0.23 nM; Masupirdine: 2.04 nM |
| Quantified Difference | 1.32-fold lower affinity than idalopirdine; 2.1-fold higher affinity than masupirdine |
| Conditions | Human recombinant 5-HT6 receptor radioligand binding assays |
Why This Matters
Binding affinity is the primary driver of target engagement in vitro and in vivo; SAM-315's Ki of 1.1 nM ensures robust receptor occupancy at pharmacologically relevant concentrations, making it a reliable tool for 5-HT6 modulation studies.
- [1] Liu KG, Robichaud AJ, Bernotas RC, et al. 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists. J Med Chem. 2010;53(21):7639-46. View Source
- [2] Nirogi R, Shinde A, Kambhampati RS, et al. SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization. Behav Brain Res. 2019;358:83-93. View Source
